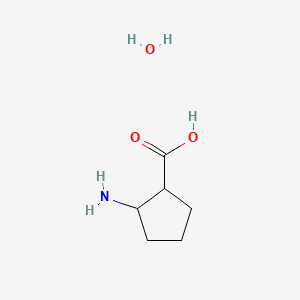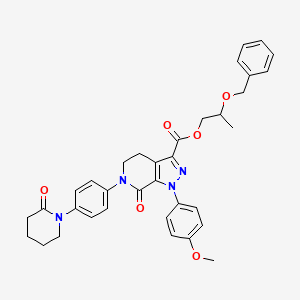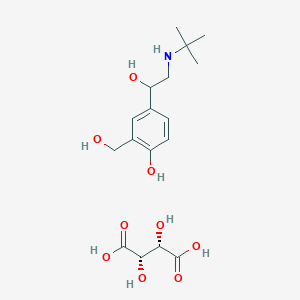
3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure with a benzyl group at position 3, a bromine atom at position 6, and a hydroxyl group at position 4.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-benzyl-4-hydroxyquinolin-2-one with bromine in the presence of a suitable solvent can yield the desired compound . The reaction conditions typically involve refluxing the reactants in a solvent such as dimethylformamide (DMF) or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at position 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group at position 4 can undergo oxidation to form a quinone derivative or reduction to form a dihydroquinoline derivative.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Quinone derivatives are formed upon oxidation.
Reduction Products: Dihydroquinoline derivatives are formed upon reduction.
科学的研究の応用
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
作用機序
The mechanism of action of 3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound can interact with cellular signaling pathways, modulating various biological processes .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolinone: Similar structure but lacks the benzyl and bromine substituents.
6-Bromo-4-hydroxyquinolin-2-one: Similar structure but lacks the benzyl group.
3-Benzyl-4-hydroxyquinolin-2-one: Similar structure but lacks the bromine substituent.
Uniqueness
3-Benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one is unique due to the presence of both the benzyl and bromine substituents, which can enhance its biological activity and selectivity. The combination of these substituents can lead to improved pharmacokinetic properties and target specificity compared to other similar compounds .
特性
分子式 |
C16H12BrNO2 |
|---|---|
分子量 |
330.17 g/mol |
IUPAC名 |
3-benzyl-6-bromo-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H12BrNO2/c17-11-6-7-14-12(9-11)15(19)13(16(20)18-14)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,18,19,20) |
InChIキー |
XMYZPNGVYQMAOW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=C(C3=C(C=CC(=C3)Br)NC2=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![tert-butyl N-[1-[[(2S,4S,5S)-4-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B13845341.png)










